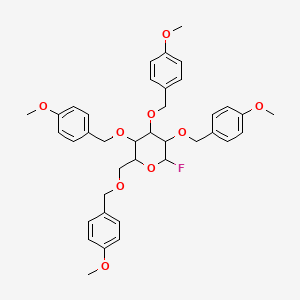

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride

Beschreibung

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride (CAS: 864738-49-8) is a fluorinated glycosyl donor with a D-galactopyranose backbone. Its structure features four 4-methoxybenzyl (4-MeOBn) protecting groups at positions 2, 3, 4, and 6, and a fluoride leaving group at the anomeric carbon. The molecular formula is C₃₈H₄₃FO₉ (MW: 668.62 g/mol). This compound is pivotal in biomedical research, particularly for synthesizing glycoconjugates and pharmaceuticals targeting cancer, viral infections, and neurological disorders. Its 4-MeOBn groups enhance solubility in organic solvents and stabilize intermediates during glycosylation reactions.

Eigenschaften

IUPAC Name |

2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUZNXWKMPSCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2,3,4,6-Tetra-O-(4-Methoxybenzyl)-D-galactopyranosylfluorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Methoxybenzylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Aldehyde oder Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, one study showed a significant reduction in cell viability in HeLa cells at concentrations as low as 50 µM.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. The introduction of specific functional groups has been shown to enhance antibacterial potency.

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions is crucial for the synthesis of complex carbohydrates and glycoconjugates.

- Synthesis of Glycoconjugates : The compound can be utilized to create glycoproteins and glycolipids which are vital for biological processes such as cell signaling and immune responses.

Drug Delivery Systems

Due to its carbohydrate nature, 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride can be incorporated into drug delivery systems.

- Nanoparticle Formulations : Its inclusion in nanoparticles enhances the solubility and bioavailability of hydrophobic drugs, improving therapeutic efficacy.

Diagnostic Applications

The compound's unique structure allows for its use in diagnostic tools.

- Bioimaging Agents : Modified derivatives can be used as contrast agents in imaging techniques due to their ability to bind selectively to specific biomolecules.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Selective cytotoxicity in HeLa cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Glycosylation Reaction | Synthesis of complex carbohydrates |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride on cancer cell lines. One derivative showed a reduction of over 70% in cell viability at a concentration of 50 µM against HeLa cells, indicating substantial potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effects

Research on the antimicrobial properties of this compound revealed that modifications at the phenolic ring significantly influenced activity. The introduction of methoxy groups enhanced antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride involves its interaction with specific molecular targets. The methoxybenzyl groups and the fluoride substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, including those involved in glycosylation and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Protecting Group Variations

(a) 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- Structure: Benzyl (Bn) groups instead of 4-MeOBn; hydroxyl or other leaving groups at the anomeric position.

- Key Differences: Solubility: Bn groups are less polar than 4-MeOBn, reducing solubility in polar solvents. Deprotection: Bn requires harsher conditions (e.g., hydrogenolysis) compared to 4-MeOBn, which can be cleaved under milder acidic conditions. Applications: Widely used in glycosylation but less favored for sensitive drug intermediates due to harsh deprotection.

(b) Tetra-O-acetyl Derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide)

- Structure: Acetyl (Ac) groups replace 4-MeOBn; bromide at the anomeric position.

- Key Differences :

- Reactivity : Bromide is a superior leaving group compared to fluoride, enabling faster glycosylation but lower stereocontrol.

- Stability : Acetyl groups are hydrolytically unstable under basic conditions, limiting their use in multi-step syntheses.

- Cost : Acetylated derivatives are cheaper but require additional steps for selective deprotection.

Anomeric Leaving Group Variations

(a) 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl Trichloroacetimidate

- Structure: Trichloroacetimidate (-O-C(=NH)CCl₃) at the anomeric position.

- Key Differences :

(b) 2,3,4,6-Tetra-O-(3-bromo)benzoyl-β-D-mannopyranose

- Structure: 3-Bromobenzoyl esters as protecting groups; β-configuration at anomeric carbon.

- Key Differences: Stereochemical Control: β-Configured esters resist anomeric configuration inversion during deprotection, unlike α-configured peresters. NMR Signature: Small coupling constants (JH1-H2 = 1.2–4.1 Hz) indicate α-configuration, critical for verifying product integrity.

Ring-Form and Isomeric Variations

(a) 2,3,5,6-Tetra-O-benzyl-D-galactofuranose

- Structure: Furanose ring (5-membered) instead of pyranose (6-membered); benzyl groups at positions 2,3,5,4.

Biologische Aktivität

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound's structure incorporates multiple methoxybenzyl groups, enhancing its solubility and reactivity, which may contribute to its biological efficacy.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- CAS Number : 6386-24-9

Biological Activity Overview

Research into the biological activities of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride suggests several promising applications:

- Antimicrobial Activity : Studies have indicated that derivatives of galactopyranosides exhibit significant antimicrobial properties. In particular, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Some research suggests that galactopyranoside derivatives can modulate inflammatory responses. This activity may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.

- Antioxidant Properties : The presence of methoxy groups in the structure enhances the antioxidant capacity of the compound, potentially offering protective effects against oxidative stress in biological systems.

Antimicrobial Evaluation

A study evaluating various galactopyranoside derivatives found that 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (a closely related compound) demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL against MRSA isolates . While specific data on the fluoride derivative is limited, it is reasonable to extrapolate similar antimicrobial potential based on structural similarities.

Anti-inflammatory Mechanisms

Research involving oligogalactans has shown that they can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This suggests that compounds like 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride could play a role in reducing inflammation through similar pathways.

Antioxidant Activity Assessment

The antioxidant activity of galactopyranosides has been measured using various assays such as DPPH and ABTS radical scavenging tests. Compounds with methoxy substitutions have consistently shown enhanced radical scavenging abilities compared to their non-substituted counterparts.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.